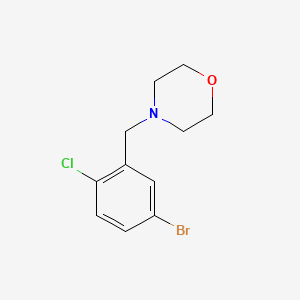
4-(5-Bromo-2-chlorobenzyl)morpholine
Overview
Description
4-(5-Bromo-2-chlorobenzyl)morpholine, also known as 5-bromo-2-chloro-N-(4-morpholinyl)benzamide, is an organic compound belonging to the family of morpholine derivatives. It is a white crystalline solid with a molecular formula of C10H11BrClNO2 and a molecular weight of 282.07. It is used as a reagent in organic synthesis and also as an intermediate in the synthesis of other compounds.
Scientific Research Applications
Radioprotection in X-Irradiation
A novel compound, S-phenethyl-formamidino-4(N-ethyl isothioamide) morpholine dihydrochloride, has demonstrated protective effects against radiation-induced damage. It effectively mitigated radiation-induced changes in the thyroid and testes and prevented alterations in DNA, RNA, and protein biosynthetic processes in the brain. The compound's ability to avert radiobiological damage highlights its potential application in radioprotection during X-irradiation treatments (Hasan et al., 1983).
Fruit Preservation and Dietary Exposure Analysis
Morpholine is commonly used as an emulsifier in wax coatings for fruits, aiding in preservation and protection against pests and fungal contamination. A study analyzed morpholine residues in fruits and juices and assessed dietary exposure in China. It found that the dietary exposure to morpholine residues from fruits and juices was below the acceptable daily intake, suggesting no significant health concerns. The study provides insights into the use of morpholine in food preservation and its implications for consumer safety (Cao et al., 2019).
Metabolism and Biotransformation
A study on the metabolism of moclobemide, a morpholine-containing compound, revealed extensive biotransformation. The research found that less than 1% of the administered dose was excreted unchanged, with the majority being metabolized. The primary metabolic pathways included oxidative attacks on the morpholine moiety, leading to various oxidation products. This comprehensive analysis of metabolites contributes to the understanding of the metabolic processes and biotransformation of morpholine compounds (Jauch et al., 1990).
properties
IUPAC Name |
4-[(5-bromo-2-chlorophenyl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c12-10-1-2-11(13)9(7-10)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVNXHLRYGDHID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(Aminomethyl)phenyl]azetidin-2-one hydrochloride](/img/structure/B1381068.png)
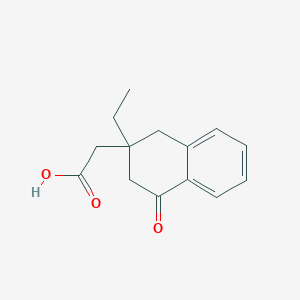
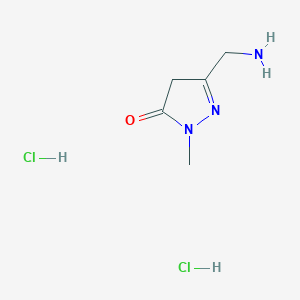
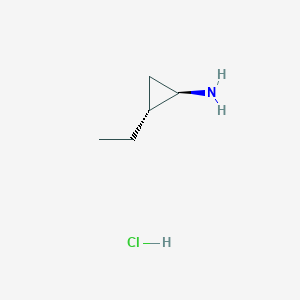
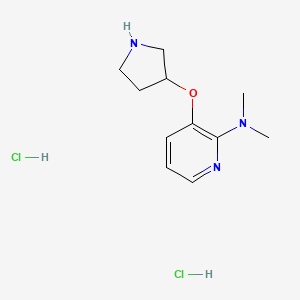

![5-(2-aminoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1381079.png)
![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride](/img/structure/B1381080.png)
![{[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride](/img/structure/B1381081.png)


![3-[6-(3-Hydroxyprop-1-yn-1-yl)-2-methylpyrimidin-4-yl]prop-2-yn-1-ol](/img/structure/B1381088.png)
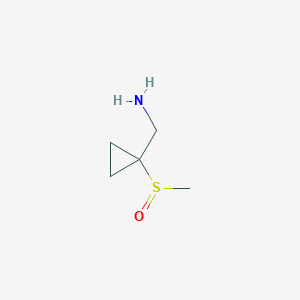
![3'-(Benzyloxy)-5'-fluoro-3-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1381090.png)